molecular formula C31H29N2NaO4 B1674019 Acetic acid, (((5R)-5-((2R)-2-(4,5-diphenyl-2-oxazolyl)-1-pyrrolidinyl)-5,6,7,8-tetrahydro-1-naphthalenyl)oxy)-, sodium salt CAS No. 187992-22-9

Acetic acid, (((5R)-5-((2R)-2-(4,5-diphenyl-2-oxazolyl)-1-pyrrolidinyl)-5,6,7,8-tetrahydro-1-naphthalenyl)oxy)-, sodium salt

Cat. No.: B1674019
CAS No.: 187992-22-9
M. Wt: 516.6 g/mol
InChI Key: NRXVVCOCESTRSY-JUJAXGASSA-M
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Chemical Reactions Analysis

FR-193262 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound contains multiple functional groups that can participate in these reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

FR-193262 has a wide range of scientific research applications. It is used in chemistry, biology, medicine, and industry. In chemistry, it is used as a prostacyclin mimetic to study the effects of prostaglandin I2 agonists. In biology, it is used to investigate the role of prostacyclin in various biological processes. In medicine, it is studied for its potential therapeutic effects, particularly in cardiovascular diseases. In industry, it is used in the development of new drugs and therapeutic agents .

Mechanism of Action

FR-193262 exerts its effects by acting as a prostacyclin mimetic. It selectively binds to the IP receptor, which is a receptor for prostaglandin I2. This binding activates the receptor and triggers a cascade of molecular events that lead to the desired biological effects. The molecular targets and pathways involved in this process include the activation of adenylate cyclase, increased cyclic adenosine monophosphate (cAMP) levels, and the subsequent activation of protein kinase A (PKA) .

Comparison with Similar Compounds

FR-193262 is unique compared to other prostacyclin mimetics due to its high selectivity for the IP receptor and its oral bioavailability. Similar compounds include iloprost, treprostinil, and beraprost, which are also prostacyclin analogs used for similar purposes. FR-193262 stands out due to its specific molecular structure and its ability to be administered orally .

Properties

CAS No.

187992-22-9

Molecular Formula

C31H29N2NaO4

Molecular Weight

516.6 g/mol

IUPAC Name

sodium;2-[[(5R)-5-[(2R)-2-(4,5-diphenyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetate

InChI

InChI=1S/C31H30N2O4.Na/c34-28(35)20-36-27-18-8-14-23-24(27)15-7-16-25(23)33-19-9-17-26(33)31-32-29(21-10-3-1-4-11-21)30(37-31)22-12-5-2-6-13-22;/h1-6,8,10-14,18,25-26H,7,9,15-17,19-20H2,(H,34,35);/q;+1/p-1/t25-,26-;/m1./s1

InChI Key

NRXVVCOCESTRSY-JUJAXGASSA-M

SMILES

C1CC(C2=C(C1)C(=CC=C2)OCC(=O)[O-])N3CCCC3C4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6.[Na+]

Isomeric SMILES

C1C[C@H](C2=C(C1)C(=CC=C2)OCC(=O)[O-])N3CCC[C@@H]3C4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6.[Na+]

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)OCC(=O)[O-])N3CCCC3C4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FR-193262;  FR 193262;  FR193262;  FR-193262 Free Base.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetic acid, (((5R)-5-((2R)-2-(4,5-diphenyl-2-oxazolyl)-1-pyrrolidinyl)-5,6,7,8-tetrahydro-1-naphthalenyl)oxy)-, sodium salt
Reactant of Route 2
Reactant of Route 2
Acetic acid, (((5R)-5-((2R)-2-(4,5-diphenyl-2-oxazolyl)-1-pyrrolidinyl)-5,6,7,8-tetrahydro-1-naphthalenyl)oxy)-, sodium salt
Reactant of Route 3
Reactant of Route 3
Acetic acid, (((5R)-5-((2R)-2-(4,5-diphenyl-2-oxazolyl)-1-pyrrolidinyl)-5,6,7,8-tetrahydro-1-naphthalenyl)oxy)-, sodium salt
Reactant of Route 4
Reactant of Route 4
Acetic acid, (((5R)-5-((2R)-2-(4,5-diphenyl-2-oxazolyl)-1-pyrrolidinyl)-5,6,7,8-tetrahydro-1-naphthalenyl)oxy)-, sodium salt
Reactant of Route 5
Acetic acid, (((5R)-5-((2R)-2-(4,5-diphenyl-2-oxazolyl)-1-pyrrolidinyl)-5,6,7,8-tetrahydro-1-naphthalenyl)oxy)-, sodium salt
Reactant of Route 6
Reactant of Route 6
Acetic acid, (((5R)-5-((2R)-2-(4,5-diphenyl-2-oxazolyl)-1-pyrrolidinyl)-5,6,7,8-tetrahydro-1-naphthalenyl)oxy)-, sodium salt

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